Myricanol 5-glucoside Myricanol 5-glucoside Myricanol 5-glucoside is a member of biphenyls.
Myricanol 5-glucoside is a natural product found in Morella nana and Morella rubra with data available.
Brand Name: Vulcanchem
CAS No.: 449729-89-9
VCID: VC0211013
InChI: InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3
SMILES: COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C27H36O10
Molecular Weight:

Myricanol 5-glucoside

CAS No.: 449729-89-9

Cat. No.: VC0211013

Molecular Formula: C27H36O10

Molecular Weight:

* For research use only. Not for human or veterinary use.

Myricanol 5-glucoside - 449729-89-9

Specification

CAS No. 449729-89-9
Molecular Formula C27H36O10
IUPAC Name 2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3
SMILES COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O
Appearance Powder

Introduction

Chemical Properties of Myricanol 5-Glucoside

Structure and Molecular Characteristics

Myricanol 5-glucoside (C₂₇H₃₆O₁₀) has a molecular weight of 520.6 g/mol . The compound features a complex structure with a 17-membered diarylheptanoid macrocycle (the myricanol aglycone) attached to a glucose moiety at the 5-position. The aglycone portion contains two aromatic rings connected by a seven-carbon chain, forming a macrocyclic structure. Key functional groups in the molecule include:

  • Two hydroxyl groups at positions 11 and 17

  • Two methoxy groups at positions 3 and 4

  • A β-D-glucopyranosyl unit attached at position 5

The stereochemistry of the compound is important, with the natural form typically existing as the (+)-S-enantiomer at the C-11 position . This stereochemical configuration contributes to the compound's biological activity and receptor interactions.

Table 1: Chemical Properties of Myricanol 5-Glucoside

PropertyValueReference
Chemical FormulaC₂₇H₃₆O₁₀
Molecular Weight520.6 g/mol
CAS Number449729-89-9
Systematic Name2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Physical StateAmorphous powder-
Optical Rotation(+)

Physicochemical Properties

The physicochemical properties of Myricanol 5-glucoside are influenced by its unique structural features. The presence of both hydrophilic (glucose moiety) and hydrophobic (diarylheptanoid macrocycle) components gives it amphiphilic properties that affect its solubility, bioavailability, and pharmacokinetics. While specific physicochemical data for Myricanol 5-glucoside is limited in the available research, general properties can be inferred from its structure and related compounds.

The glucose moiety enhances the water solubility of Myricanol 5-glucoside compared to its aglycone (myricanol), while still maintaining some solubility in polar organic solvents. This dual solubility profile is advantageous for both extraction processes and potential pharmaceutical applications. The compound is expected to be relatively stable under normal laboratory storage conditions but may be sensitive to oxidation and hydrolysis, particularly in extreme pH conditions or at elevated temperatures.

Isolation and Characterization Techniques

Extraction Methods

The isolation of Myricanol 5-glucoside from plant materials typically involves a multi-step extraction and purification process. Based on published methodologies, the primary extraction is commonly performed using aqueous ethanol mixtures. A specific study on Myrica esculenta stem bark utilized 85% aqueous ethanol for the initial extraction, which effectively extracted both the glycoside and other bioactive compounds .

Following the initial extraction, the crude extract undergoes a series of fractionation steps to isolate pure Myricanol 5-glucoside. These steps may include:

  • Liquid-liquid partitioning using solvents of varying polarity

  • Column chromatography using stationary phases such as silica gel, Sephadex LH-20, or ODS (octadecylsilane)

  • High-performance liquid chromatography (HPLC) for final purification

The isolation process requires careful optimization of conditions, as plant extracts typically contain numerous structurally similar compounds that can be challenging to separate.

Analytical Approaches for Identification and Quantification

Several analytical techniques are employed for the identification and quantification of Myricanol 5-glucoside in plant extracts and isolated fractions:

  • High-Performance Liquid Chromatography (HPLC) is commonly used for both qualitative and quantitative analysis. Studies have demonstrated the application of HPLC for determining the abundance of bioactive compounds in plant extracts .

  • Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) allows for precise molecular weight determination and structural elucidation. This technique has been utilized for the identification of complex constituents in Myrica species .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H-NMR and ¹³C-NMR, is essential for confirming the structure of isolated Myricanol 5-glucoside, providing information about the carbon skeleton, functional group positions, and stereochemistry.

  • Cyclic Voltammetry, an electrochemical technique, has been applied to assess the antioxidant capacity of compounds isolated from Myrica esculenta, including glycosides like Myricanol 5-glucoside .

These analytical approaches, often used in combination, provide comprehensive characterization of Myricanol 5-glucoside's structure, purity, and concentration in various preparations.

Biological Activities of Myricanol 5-Glucoside

Antioxidant Properties

Myricanol 5-glucoside has demonstrated significant antioxidant activity in various assay systems. A study on compounds isolated from Myrica esculenta stem bark reported that myricanol-5-O-β-D-glucopyranoside exhibited a high total antioxidant capacity (43.03%) as determined by cyclic voltammetry, which was significantly higher than that of ascorbic acid (3.0%) used as a reference standard . This finding suggests that Myricanol 5-glucoside possesses strong electron-donating capacity and free radical scavenging ability.

Table 2: Antioxidant Activity Comparison

CompoundTotal Antioxidant Capacity (%)MethodReference
Myricanol-5-O-β-D-glucopyranoside43.03Cyclic Voltammetry
Ascorbic Acid (Reference)3.0Cyclic Voltammetry

The antioxidant properties have been further supported by computational studies using density functional theory (DFT) methods, which help elucidate the structural features contributing to its antioxidant mechanism . The presence of multiple hydroxyl groups in the molecule likely contributes to its ability to neutralize free radicals and prevent oxidative damage.

CompoundStructure ClassReference
MyricanoneDiarylheptanoid
Myricanol-5-O-β-D-glucopyranosideCyclic diarylheptanoid glycoside
MyricetinFlavonoid
MyricololDiarylheptanoid
β-sitosterolPhytosterol
β-sitosterol-D-glucosidePhytosterol glycoside

Research Findings and Clinical Implications

In Vitro Studies

Research on Myricanol 5-glucoside and related compounds has primarily focused on in vitro models to evaluate their biological activities and mechanisms of action. Key findings from these studies include:

  • Antioxidant Capacity Assessment: In vitro evaluation using cyclic voltammetry revealed that myricanol-5-O-β-D-glucopyranoside possesses significant total antioxidant capacity, surpassing that of ascorbic acid . This electrochemical approach provides insights into the compound's electron-donating properties and potential to neutralize reactive oxygen species.

  • Computational Validation: Density functional theory (DFT) studies have supported the experimental findings on the antioxidant capacity of Myricanol 5-glucoside, providing theoretical basis for its free radical scavenging activity .

  • Cell-Based Assays: Studies on the aglycone myricanol have employed cell culture models such as N2a neuroblastoma cells to assess neuroprotective effects against H₂O₂-induced oxidative stress . These investigations typically monitor cell viability using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, intracellular reactive oxygen species (ROS) levels, and intracellular calcium ion ([Ca²⁺]ᵢ) influx.

The results of these in vitro studies provide a foundation for understanding the potential mechanisms of action and therapeutic applications of Myricanol 5-glucoside, though further research is needed to fully elucidate its cellular and molecular effects.

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